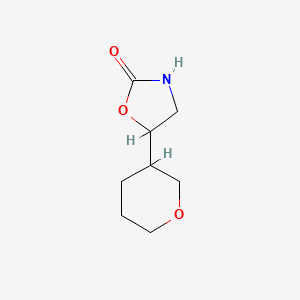

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one

Beschreibung

5-(Tetrahydro-2H-pyran-3-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core substituted at the 5-position with a tetrahydro-2H-pyran-3-yl group. The oxazolidinone scaffold is well-known in medicinal chemistry for its versatility in drug design, particularly as a β-amino alcohol surrogate. The tetrahydro-pyran moiety introduces a cyclic ether structure, which may enhance metabolic stability and influence steric and electronic properties compared to linear or acyclic substituents.

Eigenschaften

Molekularformel |

C8H13NO3 |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

5-(oxan-3-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H13NO3/c10-8-9-4-7(12-8)6-2-1-3-11-5-6/h6-7H,1-5H2,(H,9,10) |

InChI-Schlüssel |

MIPXFTWTVIDIMK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(COC1)C2CNC(=O)O2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one typically involves the reaction of tetrahydropyran derivatives with oxazolidinone precursors. One common method includes the cyclization of 3-hydroxy-tetrahydropyran with an appropriate oxazolidinone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as dichloromethane or ethanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield tetrahydropyran-oxazolidinone alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and tetrahydropyran derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Wirkmechanismus

The mechanism of action of 5-(Tetrahydro-2h-pyran-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 4-(Tetrahydro-2H-Pyran-3-yl)Oxazolidin-2-One

A positional isomer, 4-(tetrahydro-2H-pyran-3-yl)oxazolidin-2-one, differs in the substitution site (4-position vs. 5-position on the oxazolidinone ring). This minor structural variation can significantly alter biological activity and physicochemical properties. For example, substitution at the 5-position is common in antimicrobial oxazolidinones (e.g., linezolid), suggesting that 5-(tetrahydro-2H-pyran-3-yl)oxazolidin-2-one may have enhanced interactions with bacterial targets compared to its 4-substituted counterpart.

Functional Group Variations

5-(Piperazin-1-ylmethyl)Oxazolidin-2-One (4a-4r)

These derivatives () replace the tetrahydro-pyran group with a piperazine-linked methyl group. They exhibit potent σ2 receptor binding (Ki < 100 nM) with selectivity over σ1 receptors. The piperazine moiety introduces basic nitrogen atoms, enhancing solubility and enabling interactions with neurotransmitter receptors.

5-(Chloromethyl)- and 5-(Hydroxymethyl)Oxazolidin-2-One

- 5-(Chloromethyl)Oxazolidin-2-One (5) : A precursor for coupling reactions (), this derivative is synthesized via epichlorohydrin and potassium cyanate. The chloromethyl group facilitates nucleophilic substitutions, enabling the attachment of diverse moieties (e.g., chalcones for antimicrobial activity). Compared to the tetrahydro-pyran substituent, the chloromethyl group is more reactive but less stable in biological systems .

- 5-(Hydroxymethyl)Oxazolidin-2-One: Found in Tedizolid Intermediate-8 () and antimicrobial derivatives (), the hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.